10-Bromobenzo[g]chrysene
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Overview
Description
10-Bromobenzo[g]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C22H13Br. It is a derivative of benzo[g]chrysene, where a bromine atom is substituted at the 10th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromobenzo[g]chrysene typically involves the bromination of benzo[g]chrysene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 10-Bromobenzo[g]chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[g]chrysene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzo[g]chrysene derivatives.
- Oxidation reactions produce oxygenated compounds such as benzo[g]chrysene quinones.
- Reduction reactions result in the formation of benzo[g]chrysene .
Scientific Research Applications
10-Bromobenzo[g]chrysene has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polycyclic aromatic compounds and in studies of aromaticity and reactivity.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Explored for its potential anticancer properties and as a model compound in toxicological studies.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of 10-Bromobenzo[g]chrysene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It may also form reactive intermediates that can bind to proteins, affecting their activity. These interactions are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Benzo[g]chrysene: The parent compound without the bromine substitution.
6-Bromobenzo[g]chrysene: A similar compound with bromine substituted at the 6th position.
Benzo[g]chrysene derivatives: Various substituted derivatives with different functional groups
Uniqueness: 10-Bromobenzo[g]chrysene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other derivatives may not be as effective .
Properties
Molecular Formula |
C22H13Br |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
16-bromopentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
InChI |
InChI=1S/C22H13Br/c23-20-11-5-6-14-12-13-19-17-9-2-1-7-15(17)16-8-3-4-10-18(16)22(19)21(14)20/h1-13H |
InChI Key |
JWABMRAOPMTOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=CC=C5Br)C=C3 |
Origin of Product |
United States |
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